![molecular formula C72H116N18O23S B612457 Rac1 Inhibitor F56, control peptide CAS No. 1315378-77-8](/img/structure/B612457.png)
Rac1 Inhibitor F56, control peptide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac1 Inhibitor F56, control peptide is a control peptide version of Rac1 Inhibitor . It comprises residues 45-60 of Rac1 with Trp 56 replaced by Phe . It does not affect GEF-Rac1 interaction .
Molecular Structure Analysis
The molecular weight of Rac1 Inhibitor F56, control peptide is 1632.89 . Its formula is C72H116N18O23S . The sequence of this peptide is MVDGKPVNLGLFDTAG .Physical And Chemical Properties Analysis
Rac1 Inhibitor F56, control peptide is soluble to 1 mg/ml in water . It should be stored in a desiccated state at -20°C .Aplicaciones Científicas De Investigación
Cancer Therapy Target
Rac1 Inhibitor F56: is considered a potential target for cancer therapy due to its role in regulating cell adhesion, morphology, and movement. It is highly expressed in various tumors, correlating with poor prognosis. Inhibiting Rac1 can affect tumor cell cycle, apoptosis, proliferation, invasion, migration, and angiogenesis, as well as tumor stem cell regulation .
Chemotherapy Sensitivity Improvement
The inhibitor plays a crucial role in enhancing the sensitivity of tumors to chemotherapy. By targeting Rac1, it is possible to overcome the drug resistance of tumors to molecularly targeted drugs, thereby improving the overall efficacy of cancer treatments .
Radiotherapy Efficacy Enhancement
Combining Rac1 Inhibitor F56 with radiotherapy can significantly improve therapeutic outcomes. This suggests that Rac1 inhibitors can be an adjunct to existing cancer treatment modalities to enhance their effectiveness .
Cell Migration and Cytoskeletal Studies
The control peptide has been extensively used in assays to study the effects of Rac1 on cell behavior. This includes research on cell migration, adhesion, and proliferation, providing insights into the fundamental processes of cell dynamics.
High-Throughput Screening (HTS) for Drug Discovery
Rac1 Inhibitor F56 has been utilized in high-throughput screening assays to identify new small molecules that can modulate the Rac1 pathway, which is hyperactivated in numerous solid tumors. This aids in the discovery of novel therapeutic agents .
Xenograft Model Tumor Growth Inhibition
In preclinical studies, the inhibitor has shown the ability to inhibit tumor growth in xenograft models. This demonstrates its potential as a therapeutic agent in the treatment of cancer, with the possibility of oral bioavailability .
Mecanismo De Acción
Target of Action
The primary target of the Rac1 Inhibitor F56, control peptide is Rac1 , a small GTPase . Rac1 is a key molecule in regulating cell migration and is involved in signal transduction from the external cell to the actin cytoskeleton . It is highly expressed in different types of tumors, which is related to poor prognosis .
Mode of Action
The Rac1 Inhibitor F56, control peptide is a control peptide version of the Rac1 Inhibitor . It comprises residues 45-60 of Rac1 with Trp 56 replaced by Phe .
Biochemical Pathways
Rac1 is a part of the Rho GTPase family and plays a significant role in various cellular activities such as actin skeleton remodeling, cell adhesion, cell movement, vesicle transport, angiogenesis, and cell cycle regulation . By inhibiting Rac1, the Rac1 Inhibitor F56, control peptide can potentially affect these biochemical pathways.
Pharmacokinetics
The Rac1 Inhibitor F56, control peptide is soluble to 1 mg/ml in water , which suggests that it has good solubility.
Result of Action
The inhibition of Rac1 can have significant effects on cell migration, particularly in the context of cancer cells . By inhibiting Rac1, the Rac1 Inhibitor F56, control peptide could potentially affect cell migration and invasion, which are crucial processes in cancer progression .
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H116N18O23S/c1-35(2)26-44(62(103)76-33-53(94)81-45(27-36(3)4)64(105)83-46(28-41-18-13-12-14-19-41)65(106)84-49(31-55(97)98)67(108)89-59(40(10)91)71(112)79-39(9)60(101)78-34-56(99)100)82-66(107)47(29-51(75)92)85-70(111)58(38(7)8)88-68(109)50-21-17-24-90(50)72(113)43(20-15-16-23-73)80-52(93)32-77-63(104)48(30-54(95)96)86-69(110)57(37(5)6)87-61(102)42(74)22-25-114-11/h12-14,18-19,35-40,42-50,57-59,91H,15-17,20-34,73-74H2,1-11H3,(H2,75,92)(H,76,103)(H,77,104)(H,78,101)(H,79,112)(H,80,93)(H,81,94)(H,82,107)(H,83,105)(H,84,106)(H,85,111)(H,86,110)(H,87,102)(H,88,109)(H,89,108)(H,95,96)(H,97,98)(H,99,100)/t39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-,58-,59-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGBZJOTQUWNJM-BHRKYZIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H116N18O23S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1633.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.